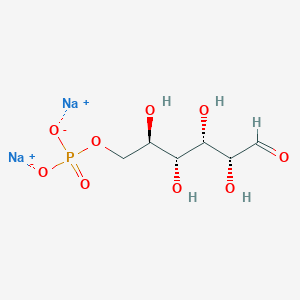
D-Glucose 6-phosphate (disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose 6-phosphate (disodium salt): is an organic compound with the molecular formula C6H14NaO9P. It is a phosphorylated sugar that plays a crucial role in cellular metabolism. This compound is a key intermediate in both the glycolysis and pentose phosphate pathways, making it essential for energy production and biosynthesis in cells .
準備方法
Synthetic Routes and Reaction Conditions: : D-Glucose 6-phosphate (disodium salt) can be synthesized by reacting D-glucose 6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-Glucose 6-phosphate} + \text{Sodium bicarbonate} \rightarrow \text{D-Glucose 6-phosphate (disodium salt)} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions, with the reactants dissolved in water .
Industrial Production Methods: : In industrial settings, D-Glucose 6-phosphate (disodium salt) is produced through enzymatic phosphorylation of glucose using hexokinase or glucokinase, followed by neutralization with sodium hydroxide to form the disodium salt. This method ensures high purity and yield .
化学反応の分析
Types of Reactions
Oxidation: D-Glucose 6-phosphate (disodium salt) can undergo oxidation to form 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.
Reduction: It can be reduced to form sorbitol-6-phosphate under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+.
Reduction: Specific reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 6-Phosphogluconate.
Reduction: Sorbitol-6-phosphate.
Substitution: Various substituted glucose derivatives.
科学的研究の応用
Chemistry
- Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology
- Plays a vital role in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway.
- Used in studies related to metabolic disorders and enzyme deficiencies.
Medicine
- Investigated for its potential in treating glucose-6-phosphate dehydrogenase deficiency.
- Used in diagnostic assays for metabolic diseases.
Industry
- Employed in the production of biofuels and bioplastics through microbial fermentation processes.
- Utilized in the synthesis of various biochemical reagents .
作用機序
D-Glucose 6-phosphate (disodium salt) exerts its effects primarily through its role as a substrate for various enzymes. In glycolysis, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphogluconate and NADPH. These pathways are crucial for energy production, biosynthesis, and maintaining redox balance in cells .
類似化合物との比較
Similar Compounds
D-Glucose 1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis and breakdown.
Fructose 6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Sorbitol-6-phosphate: A reduced form of glucose-6-phosphate involved in the polyol pathway.
Uniqueness: : D-Glucose 6-phosphate (disodium salt) is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical molecule for cellular metabolism and energy production .
特性
分子式 |
C6H11Na2O9P |
|---|---|
分子量 |
304.10 g/mol |
IUPAC名 |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
InChIキー |
VQLXCAHGUGIEEL-FAOVPRGRSA-L |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


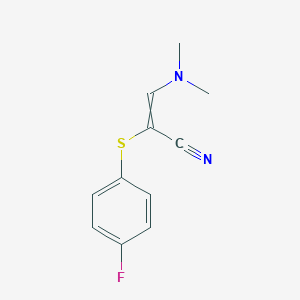
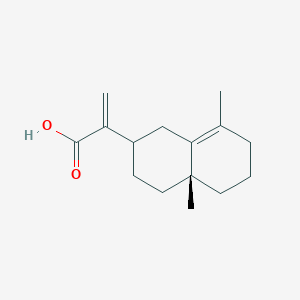
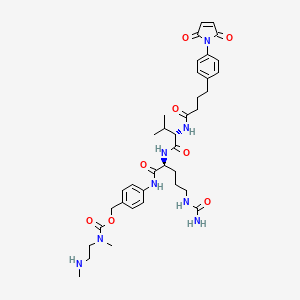
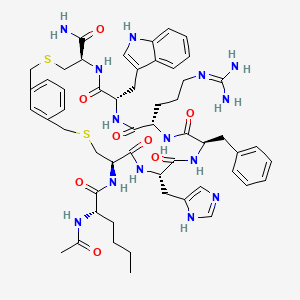
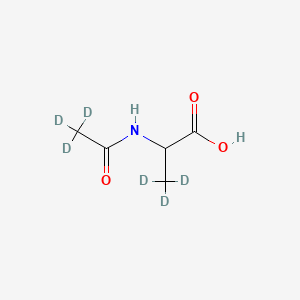
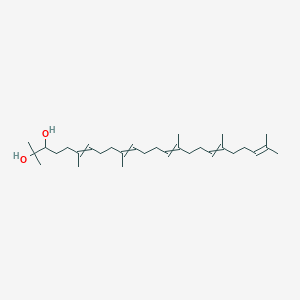
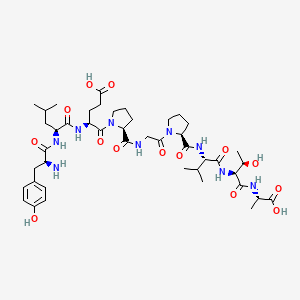
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
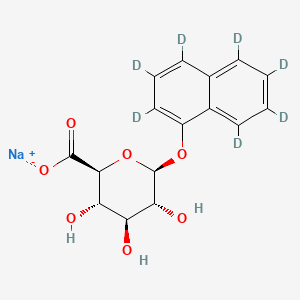
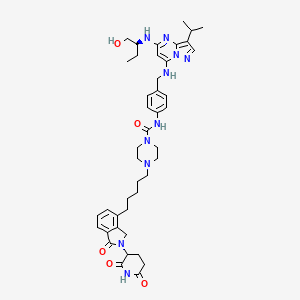
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
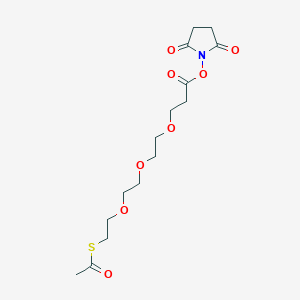
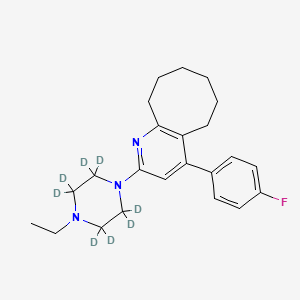
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
